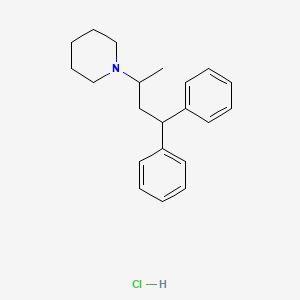

1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride

Description

1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride (CAS: 110246-09-8) is a piperidine derivative characterized by a methyl group and a diphenylpropyl substituent on the piperidine nitrogen. It is primarily utilized as a pharmaceutical reference standard for quality control in drug development, ensuring the identification and quantification of impurities in active pharmaceutical ingredients (APIs) such as Dipipanone Hydrochloride . The compound is supplied in 100 mg quantities under the identifier MM 0760.02 and is critical for regulatory compliance in analytical testing .

Properties

CAS No. |

110246-09-8 |

|---|---|

Molecular Formula |

C21H28ClN |

Molecular Weight |

329.9 g/mol |

IUPAC Name |

1-(4,4-diphenylbutan-2-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C21H27N.ClH/c1-18(22-15-9-4-10-16-22)17-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,18,21H,4,9-10,15-17H2,1H3;1H |

InChI Key |

HIPWHPBQSNWYMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to the Diphenylpropyl Backbone

The foundational diphenylpropyl moiety in 1-(1-methyl-3,3-diphenylpropyl)piperidine hydrochloride is typically synthesized through Grignard reactions or reductive amination. A prominent method, detailed in KR101029643B1, involves the reaction of acetophenone with benzylmethylamine and paraformaldehyde to form β-(methylbenzylamino)-ethylphenylketone hydrochloride . Subsequent treatment with phenylmagnesium bromide yields 1,1-diphenyl-3-(methylbenzylamino)-propanol-1, which undergoes acid-catalyzed dehydration to generate the diphenylpropyl intermediate . This route, however, faces challenges such as low yields (~30.6%) due to moisture sensitivity during Grignard reagent preparation .

An alternative approach employs reductive dimethylation of 3,3-diphenylpropylamine using formic acid and formaldehyde, achieving quantitative yields of N,N-dimethyl-3,3-diphenylpropylamine . Demethylation with ethyl chloroformate followed by hydrolysis in acetic acid and hydrochloric acid furnishes N-methyl-3,3-diphenylpropylamine, a critical precursor for subsequent piperidine coupling .

Hydrochloride Salt Formation and Purification

The final step involves converting the free base to its hydrochloride salt. As described in EP2354133A1, acid addition salts are precipitated by treating the crude product with inorganic acids (e.g., hydrochloric acid) in aqueous or alcoholic media . For 1-(1-methyl-3,3-diphenylpropyl)piperidine, dissolving the free base in ethanol and introducing gaseous HCl yields the hydrochloride salt, which is recrystallized from acetone or ethyl acetate to ≥98% purity .

Chromatographic purification, though effective, is less industrially viable compared to crystallization. The patent KR101029643B1 highlights the use of protic solvents like methanol for recrystallization, ensuring minimal residual solvent content .

Comparative Analysis of Synthetic Methodologies

Table 1: Key Parameters for 1-(1-Methyl-3,3-diphenylpropyl)piperidine Hydrochloride Synthesis

Industrial Considerations and Scalability

Scalability is ensured by using cost-effective solvents (e.g., 1-butanol) and avoiding hazardous reagents like phenylmagnesium bromide . Continuous-flow reactors may mitigate exothermic risks during Grignard reactions, though the reductive amination route remains preferable for large-scale production . The hydrochloride salt’s crystalline nature simplifies filtration and drying, aligning with Good Manufacturing Practices (GMP) .

Chemical Reactions Analysis

Alkylation of Piperidine Derivatives

The synthesis typically involves introducing the 3,3-diphenylpropyl group onto a piperidine backbone. A common approach is via Friedel-Crafts alkylation or nucleophilic substitution. For example, reactions involving phenyl magnesium bromide or Grignard reagents with piperidine derivatives have been documented .

Example Reaction :

A piperidine derivative (e.g., 1-methyl-3-benzoyl-piperidine) reacts with phenyl magnesium bromide to form a tertiary alcohol intermediate, which is then hydrolyzed and reduced to yield the final product .

Salt Formation (Hydrochloride)

The free base of the compound is converted to its hydrochloride salt by treating it with gaseous HCl in a solvent like ether or acetone . This step is critical for improving solubility and stability.

Example Protocol :

-

Dissolve the free base in a solvent (e.g., acetone).

-

Introduce HCl gas until precipitation occurs.

-

Filter and recrystallize the solid to obtain the hydrochloride salt .

Reaction Conditions

Structural Features

The compound’s structure includes a piperidine ring substituted with a 3,3-diphenylpropyl group and a methyl group at position 1. This substitution pattern enhances lipophilicity and influences pharmacokinetic properties .

Pharmacological Relevance

Derivatives of this compound (e.g., 3,3-diphenylpropylamines) are explored for anticholinergic activity and as potential pharmaceutical agents . Modifications to the substituents (e.g., methoxy, hydroxy) can alter biological activity, as seen in SAR studies .

Purification and Characterization

-

Crystallization : The hydrochloride salt is often recrystallized from solvents like acetone/ether or 2-propanol to ensure purity .

-

Analytical Data :

Challenges and Variations

-

Stereoselectivity : The synthesis of enantiomers (e.g., Fesoterodine) requires chiral intermediates, such as optically active amides .

-

Functional Group Tolerance : Reactions involving cyano or carboxylic ester groups (e.g., in Piritramide synthesis) demonstrate the compound’s stability under reflux conditions .

Scientific Research Applications

Overview

1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride, a piperidine derivative, has garnered attention in scientific research due to its diverse applications in medicinal chemistry, pharmacology, and biochemistry. This compound is recognized for its potential therapeutic properties and is under investigation for various health-related applications.

Pharmaceutical Development

1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride is primarily explored for its therapeutic potential in treating neurological disorders, including migraines and epilepsy. Studies indicate that piperidine derivatives can act as calcium overload blockers, which may be beneficial in conditions characterized by excessive calcium influx into cells, such as ischemia and anoxia .

Anticancer Activity

Research has demonstrated that analogs of 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride exhibit significant antiproliferative effects against cancer cell lines. For example, a study reported an analog with an IC50 value of 0.34 µM against MCF-7 breast cancer cells, indicating strong cytotoxic potential .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) have been determined to assess its effectiveness against these strains, suggesting its potential role as an antimicrobial agent .

Dosage Effects in Animal Models

The biological activity of 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride varies significantly with dosage in animal models. Lower doses have been associated with beneficial effects on cellular signaling and metabolic processes, while higher doses can lead to hepatotoxicity and other adverse effects .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table compares key attributes of 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride with analogous piperidine derivatives:

Structural and Pharmacological Differences

Dipipanone Hydrochloride

- Structural Distinction: Dipipanone features a 1,1-diphenylbut-1-ene moiety, whereas the target compound has a branched 3,3-diphenylpropyl group with a methyl substituent.

- Pharmacology: Dipipanone is an opioid analgesic, while 1-(1-Methyl-3,3-diphenylpropyl)piperidine HCl lacks reported therapeutic activity and serves as an impurity reference for Dipipanone .

1-(3-Chloropropyl)piperidine HCl

- Synthetic Utility: This compound is a precursor in synthesizing indenoisoquinoline derivatives (e.g., compound 22 in ), which inhibit topoisomerase I (Top1). The chloropropyl chain enables alkylation reactions, unlike the bulky diphenylpropyl group in the target compound .

Difenoxine and Diphenoxylate HCl

- Functional Groups: Difenoxine contains a cyano and carboxylic acid group, while Diphenoxylate is its ethyl ester. Both exhibit antidiarrheal effects via µ-opioid receptor agonism and antimuscarinic activity, unlike the target compound .

- Potency: Difenoxine is 50-fold more potent than pethidine in inhibiting gastrointestinal smooth muscle contractions .

Substituent Impact on Activity

Analytical and Regulatory Considerations

- Reference Standards: The target compound is used to validate analytical methods for Dipipanone HCl, ensuring compliance with ISO 9001 and ISO/IEC 17025 standards .

- Impurity Profiling: Its structural resemblance to Dipipanone makes it essential for detecting manufacturing byproducts, whereas Difenoxine and Diphenoxylate require separate impurity controls due to distinct functional groups .

Biological Activity

1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine core with a unique substitution pattern that includes a methyl group at nitrogen and three phenyl groups. This structural configuration is believed to influence its interaction with various biological targets.

The biological activity of 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride primarily involves its interaction with neurotransmitter systems, particularly those related to serotonin and norepinephrine. It is hypothesized that the compound may act as an antidepressant due to these interactions, although detailed mechanisms are still under investigation.

Biological Activity

Research indicates that 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride exhibits several biological activities:

- Antidepressant Properties : Preliminary studies suggest that the compound may have antidepressant effects, likely due to its influence on neurotransmitter systems.

- Analgesic Effects : There is potential for analgesic applications, making it a candidate for pain management therapies.

- Histone Deacetylase Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antidepressant Activity : A study evaluated the effects of the compound on depressive-like behaviors in animal models. Results indicated significant reductions in depressive symptoms compared to control groups, suggesting efficacy as an antidepressant.

- Analgesic Efficacy : Another investigation focused on the analgesic properties of 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride in chronic pain models. The compound demonstrated dose-dependent pain relief, indicating its potential as a therapeutic agent for pain management.

- HDAC Inhibition : Research into the compound's role as an HDAC inhibitor showed that it could induce histone hyperacetylation in cancer cell lines, leading to re-expression of tumor suppressor genes. This effect was noted to be less cytotoxic compared to traditional HDAC inhibitors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride | Methyl group at nitrogen | Antidepressant properties |

| Piperidine, 1-(3,3-diphenylallyl) | Substituted at allylic position | Potential analgesic effects |

| N,N-Dimethyl-3-(2-methoxyphenyl)-3-phenylpropylamine | Contains methoxy substitution | Antidepressant and anxiolytic properties |

Q & A

Q. What in vitro models are appropriate for preliminary pharmacological profiling of this compound?

- Methodological Answer: Screen for receptor binding affinity using radioligand displacement assays (e.g., opioid or histamine receptors, based on structural analogs in and ). Prioritize targets with computational docking (e.g., AutoDock Vina) to the piperidine nitrogen and diphenyl hydrophobic pockets. Confirm activity in cell-based assays (e.g., cAMP modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.